molecular formula C17H12BrN3O5S B3917850 N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide

N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide

Cat. No.: B3917850
M. Wt: 450.3 g/mol
InChI Key: RXNKDPHEGOANTR-YBFXNURJSA-N
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Description

N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide involves several steps. One common method includes the reaction of 2-bromo-4-nitrophenylfuran with benzenesulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide is unique due to its specific structure and functional groups. Similar compounds include other furan derivatives such as:

These compounds share some biological activities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5S/c18-16-10-12(21(22)23)6-8-15(16)17-9-7-13(26-17)11-19-20-27(24,25)14-4-2-1-3-5-14/h1-11,20H/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKDPHEGOANTR-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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